3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

CYP11B2 inhibition Aldosterone synthase Enzymatic assay

Researchers requiring a defined CYP11B2 inhibition baseline often face irreproducibility due to unprotected ketone reactivity. This (E)-1,1-dimethoxy ketal-protected phenylbutenone solves that by masking the carbonyl for chemoselective transformations. - CYP11B2 IC50: 22 nM - quantitative benchmark for assay validation & SAR expansion. - 12-LOX activity confirmed at 30 µM, supporting dual-pathway cardiovascular/inflammation programs. - LogP 1.89, PSA 35.53 Ų - favorable drug-like profile for ADME comparator studies. - Ketal protection enables Michael additions & electrophilic substitutions without free-ketone interference.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 76504-50-2
Cat. No. B1396680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-2-one, 1,1-dimethoxy-4-phenyl-
CAS76504-50-2
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(C(=O)C=CC1=CC=CC=C1)OC
InChIInChI=1S/C12H14O3/c1-14-12(15-2)11(13)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3
InChIKeyXPBFKZJSXMSMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS 76504-50-2) — Chemical Identity and Baseline Procurement Reference


3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS 76504-50-2), also designated as (E)-1,1-dimethoxy-4-phenyl-3-buten-2-one, is an α,β-unsaturated ketone derivative belonging to the phenylbutenone class . Its molecular formula is C12H14O3 with a molecular weight of 206.24 g/mol, featuring a protected ketone functionality via 1,1-dimethoxy ketal formation that distinguishes it from the unprotected parent 4-phenyl-3-buten-2-one . The compound exists as the (E)-isomer and is characterized by a LogP value of 1.88780 and a polar surface area (PSA) of 35.53 Ų . Spectroscopic identification is supported by FTIR spectral data catalogued in Wiley's KnowItAll spectral libraries [1].

Why 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS 76504-50-2) Cannot Be Replaced by Generic Phenylbutenone Analogs


Generic substitution of phenylbutenone-class compounds is scientifically unsound due to the profound influence of specific substituents on both physicochemical properties and target-specific biological activity. For (E)-4-phenyl-3-buten-2-one derivatives, structure-activity relationship studies have established that electronic parameters and hydrophobicity are critical determinants of antibacterial activity against B. subtilis and E. coli [1]. Furthermore, the electron-withdrawing property of the terminal group attached to the α,β-unsaturated carbonyl moiety directly correlates with antimutagenic potency, with IC50 values spanning over an order of magnitude among structurally similar analogs [2]. The 1,1-dimethoxy ketal protection in CAS 76504-50-2 fundamentally alters the ketone reactivity profile, rendering the compound a distinct synthetic intermediate rather than a bioisostere of the unprotected parent ketone.

Quantitative Differentiation Evidence for 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS 76504-50-2)


CYP11B2 (Aldosterone Synthase) Inhibition: Sub-100 nM Potency Differentiates from Inactive Analogs

In an in vitro enzymatic inhibition assay using human CYP11B2 expressed in hamster V79MZh cells with [1,2-3H]-11-deoxycorticosterone as substrate, 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS 76504-50-2) demonstrated an IC50 of 22 nM [1]. This represents quantifiable target engagement at a concentration nearly three orders of magnitude lower than the Ki of 1.28 × 10⁵ nM reported for the same compound against recombinant human tyrosinase [2], establishing target selectivity rather than general enzyme promiscuity. While direct head-to-head comparator data for other 1,1-dimethoxy phenylbutenones in the CYP11B2 assay is not available in the public domain, this IC50 value provides a defined benchmark for structure-activity relationship studies.

CYP11B2 inhibition Aldosterone synthase Enzymatic assay Steroidogenesis

Platelet 12-Lipoxygenase Inhibition: Defined Activity at 30 µM Establishes Basal Pharmacological Profile

The compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a fixed concentration of 30 µM . While a complete concentration-response curve (IC50 determination) is not provided in the available dataset, this single-concentration data point establishes a defined activity threshold that can guide initial screening and comparator selection. In the broader phenylbutenone class, the unprotected parent compound 4-phenyl-3-buten-2-one (benzalacetone) and its analogs have been extensively characterized for antibacterial, antimutagenic, and radical-scavenging activities [1], but their 12-lipoxygenase inhibitory profiles have not been systematically reported, limiting direct cross-study comparison.

12-Lipoxygenase Platelet inhibition Inflammation Enzymatic assay

Antimutagenic Structure-Activity Framework: Electron-Withdrawing Substituents Drive Order-of-Magnitude Potency Gains

In a systematic structure-antimutagenic activity study of benzalacetone derivatives, trans-1,1,1-trifluoro-4-phenyl-3-buten-2-one (TF) demonstrated IC50 values of 0.028 µmol/mL (UV-induced mutagenesis) and 0.045 µmol/mL (gamma-induced mutagenesis), which are approximately one order of magnitude lower than those of cinnamaldehyde and the parent benzalacetone (4-phenyl-3-buten-2-one) [1]. The antimutagenic activity order was established as TF >> cinnamaldehyde > benzalacetone, with potency directly proportional to the electron-withdrawing property of the terminal group attached to the α,β-unsaturated carbonyl moiety [1]. While CAS 76504-50-2 (bearing 1,1-dimethoxy substitution) was not included in this specific study, the established SAR framework predicts that the electron-withdrawing character of the dimethoxy ketal group may confer intermediate antimutagenic properties relative to the parent ketone and the highly potent trifluoromethyl analog.

Antimutagenicity Structure-activity relationship Genotoxicity Chemoprevention

Synthetic Utility: 1,1-Dimethoxy Ketal as a Protected Ketone Synthon Enables Distinct Reaction Pathways

The 1,1-dimethoxy group in CAS 76504-50-2 constitutes a protected ketone functionality, rendering this compound a useful precursor for the synthesis of more complex molecules . This structural feature fundamentally distinguishes it from the unprotected parent compound 4-phenyl-3-buten-2-one (benzalacetone, CAS 122-57-6), which bears a free ketone susceptible to nucleophilic attack, aldol condensation, and carbonyl reduction. The ketal protection masks the electrophilic carbonyl, enabling chemoselective transformations at the α,β-unsaturated double bond or the phenyl ring without competing ketone reactivity . Upon completion of desired transformations, the ketal can be deprotected under mild acidic conditions to regenerate the free ketone.

Synthetic intermediate Ketal protection Ketone masking Chemoselectivity

Physicochemical Profile: LogP 1.89 and PSA 35.53 Ų Define Permeability and Solubility Boundaries

3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS 76504-50-2) exhibits a calculated LogP of 1.88780 and a polar surface area (PSA) of 35.53 Ų . These values position the compound within favorable drug-like chemical space: the LogP falls below the typical threshold of 5 associated with poor aqueous solubility and high non-specific binding, while the PSA of 35.53 Ų is substantially below the 140 Ų cutoff generally associated with poor oral bioavailability and below the 90 Ų threshold for optimal blood-brain barrier penetration [1]. In comparison, the unprotected parent compound 4-phenyl-3-buten-2-one has a lower molecular weight (146.19 g/mol) and different lipophilicity profile due to the absence of the dimethoxy ketal group. The introduction of the 1,1-dimethoxy moiety increases molecular weight by approximately 60 g/mol while adding hydrogen bond acceptor capacity, modulating both solubility and metabolic stability.

Physicochemical properties Lipophilicity Drug-likeness ADME

Procurement-Driven Application Scenarios for 3-Buten-2-one, 1,1-dimethoxy-4-phenyl- (CAS 76504-50-2)


Aldosterone Synthase (CYP11B2) Inhibitor Discovery and Lead Optimization

Based on the demonstrated IC50 of 22 nM against human CYP11B2 [1], CAS 76504-50-2 is suitable as a starting point or reference compound for medicinal chemistry programs targeting aldosterone synthase inhibition for cardiovascular indications including hypertension and heart failure. The compound's defined potency benchmark enables its use as a positive control in high-throughput screening campaigns and as a scaffold for structure-activity relationship expansion. Procurement should prioritize this specific ketal-protected derivative when a defined CYP11B2 inhibition baseline is required for assay validation or SAR progression, as the 22 nM IC50 provides a quantitative reference point that is not available for the unprotected parent ketone in public domain data.

Multi-Step Synthesis Requiring Chemoselective Transformation of α,β-Unsaturated Systems

The 1,1-dimethoxy ketal protection in CAS 76504-50-2 masks the ketone carbonyl, enabling chemoselective reactions at the α,β-unsaturated double bond or phenyl ring without interference from free ketone reactivity . This property makes the compound a preferred procurement choice over 4-phenyl-3-buten-2-one (CAS 122-57-6) in synthetic sequences requiring Michael additions, cycloadditions, or electrophilic aromatic substitutions where an unprotected ketone would compete as a nucleophile or undergo undesired side reactions. Following the desired transformations, mild acidic deprotection regenerates the free ketone functionality for subsequent steps.

Platelet 12-Lipoxygenase Pathway Investigation and Inhibitor Screening

The confirmed activity of CAS 76504-50-2 against platelet 12-lipoxygenase at 30 µM supports its use in inflammation and cardiovascular research programs investigating the 12-LOX pathway. While full concentration-response data are not available, the established activity threshold provides a defined starting point for medicinal chemistry optimization. Procurement of this specific compound is warranted when researchers require a 12-LOX-active phenylbutenone derivative that can serve as a baseline comparator for evaluating novel synthetic analogs or natural product-derived inhibitors, particularly given the established SAR framework for phenylbutenone antimutagenicity [2] that may inform parallel optimization strategies.

Physicochemical Property Benchmarking in ADME Optimization Campaigns

With a defined LogP of 1.88780 and PSA of 35.53 Ų , CAS 76504-50-2 provides a quantitative physicochemical reference point within the phenylbutenone chemical space. This compound is appropriate for procurement in lead optimization programs where modulation of lipophilicity and polar surface area is required to improve membrane permeability, aqueous solubility, or reduce non-specific protein binding. The calculated values position this derivative in a favorable drug-like property range (LogP < 5, PSA < 90 Ų), making it a useful comparator when evaluating the ADME impact of ketal protection versus free ketone functionality in phenylbutenone scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.